![molecular formula C27H27BrN2O8S2 B13861371 N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is a compound that is structurally related to vortioxetine, an antidepressant medication. Vortioxetine is known for its multimodal mechanism of action, primarily targeting the serotonin system. The compound N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is a deuterated form, which means it contains deuterium atoms, a stable isotope of hydrogen. This modification can be useful in various scientific studies, including pharmacokinetic and metabolic research.
准备方法
The synthesis of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 involves several steps. One of the methods includes the reaction of 2,4-dimethylthiophenol with 2-bromoiodobenzene in the presence of a palladium catalyst and a phosphine ligand. This reaction forms a 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene intermediate. The intermediate is then further reacted to form the final compound .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and selectivity.
化学反应分析
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 has several scientific research applications:
Chemistry: It is used in studies involving the synthesis and reactivity of deuterated compounds.
Biology: The compound can be used in metabolic studies to track the fate of vortioxetine in biological systems.
Medicine: Research involving the pharmacokinetics and pharmacodynamics of vortioxetine can benefit from using the deuterated form to understand its behavior in the body.
Industry: The compound can be used in the development of new pharmaceuticals and in the study of drug interactions and stability.
作用机制
The mechanism of action of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is similar to that of vortioxetine. Vortioxetine acts as a serotonin modulator and stimulator (SMS), affecting multiple serotonin receptors and inhibiting the reuptake of serotonin. It acts as a serotonin reuptake inhibitor (SRI) and has partial agonist activity at the 5-HT1B receptor, agonist activity at the 5-HT1A receptor, and antagonist activity at the 5-HT3, 5-HT1D, and 5-HT7 receptors . This multimodal action helps in the treatment of major depressive disorder by modulating serotonin levels and receptor activity.
相似化合物的比较
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 can be compared with other similar compounds, such as:
Vortioxetine: The non-deuterated form, which has similar pharmacological properties but may differ in metabolic stability and pharmacokinetics.
Other Serotonin Modulators: Compounds like vilazodone and trazodone, which also target serotonin receptors but have different receptor profiles and mechanisms of action.
The uniqueness of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 lies in its deuterated nature, which can provide advantages in scientific research, such as improved metabolic stability and the ability to trace the compound in biological systems.
属性
分子式 |
C27H27BrN2O8S2 |
|---|---|
分子量 |
651.5 g/mol |
IUPAC 名称 |
[1-[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)anilino]-3-methylsulfonylsulfanyl-1-oxopropan-2-yl]-trimethylazanium;bromide |
InChI |
InChI=1S/C27H26N2O8S2.BrH/c1-29(2,3)22(14-38-39(4,35)36)26(32)28-15-5-8-18(21(11-15)27(33)34)25-19-9-6-16(30)12-23(19)37-24-13-17(31)7-10-20(24)25;/h5-13,22H,14H2,1-4H3,(H2-,28,30,31,32,33,34);1H |
InChI 键 |
MTSPFCJAYFFAKP-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)C(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


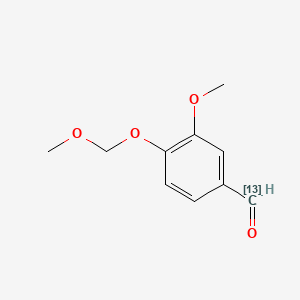
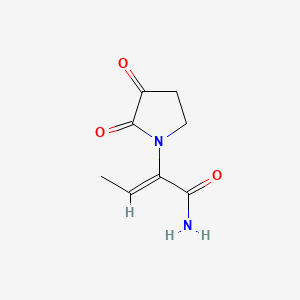
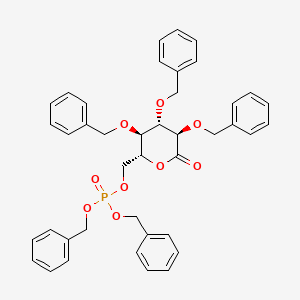
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
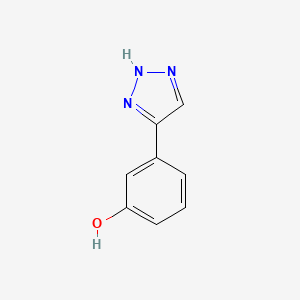
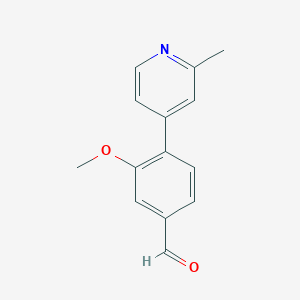
![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)
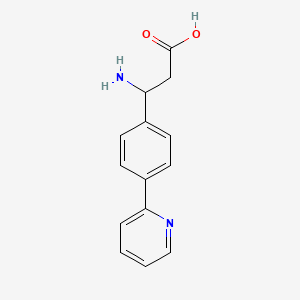
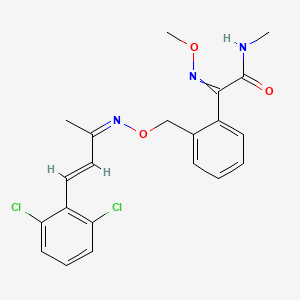
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
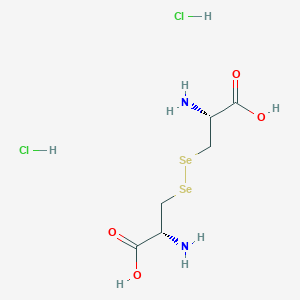
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)
